Phomoeuphorbin A
Description
Phomoeuphorbin A is a bioactive azaphilone compound isolated from the fungal species Phomopsis euphorbiae . Azaphilones are a class of fungal secondary metabolites characterized by a highly oxygenated bicyclic core and diverse biological activities. This compound has garnered attention for its potent inhibition of HIV replication in in vitro assays using C8166 cells, a human T-lymphoblastoid cell line . Notably, its structural analogs—Phomoeuphorbins B, C, and D—derived from the same fungal source exhibit divergent activity profiles, with Phomoeuphorbin C showing anti-HIV activity and Phomoeuphorbins B and D being inactive . This highlights the compound’s unique position within its chemical class and underscores the importance of structural specificity in antiviral efficacy.
Properties
Molecular Formula |
C15H16O6 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
(2E,4E)-5-[(3R,6R,7R)-6,7-dihydroxy-7-methyl-8-oxo-4,6-dihydro-3H-isochromen-3-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C15H16O6/c1-15(20)12(16)7-9-6-10(4-2-3-5-13(17)18)21-8-11(9)14(15)19/h2-5,7-8,10,12,16,20H,6H2,1H3,(H,17,18)/b4-2+,5-3+/t10-,12+,15+/m0/s1 |
InChI Key |
YATGZZBUFTZBHV-DYYNFPDUSA-N |
Isomeric SMILES |
C[C@]1([C@@H](C=C2C[C@@H](OC=C2C1=O)/C=C/C=C/C(=O)O)O)O |
Canonical SMILES |
CC1(C(C=C2CC(OC=C2C1=O)C=CC=CC(=O)O)O)O |
Synonyms |
phomoeuphorbin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reaction Analysis Framework
Phomoeuphorbin A, a compound with potential biological activity, would require a systematic approach to study its chemical reactions. Below is a structured analysis based on general methodologies applicable to such compounds:
1.1. Reaction Optimization
-
Design of Experiments (DoE):
Full factorial or fractional factorial designs can identify critical process parameters (e.g., temperature, solvent, catalysts) affecting reaction yield and selectivity . For example, optimizing the addition of glyoxylic acid to catechol (as demonstrated in Scheme 3 of ) could inform similar strategies for this compound.Parameter Range Temperature 20–80°C Solvent DMF, THF Catalyst Pd/C, CuI -
Kinetic Studies:
First-order or second-order kinetics may govern the reaction. For instance, the alkylation of indolphenol with chloropyrrolidine (Scheme 4 in ) revealed slow intermediate formation, suggesting mechanistic insights could apply to this compound.
1.2. Reagent Selection and Mechanism
-
Reagent Tables:
A comprehensive reagent table (as in4) would track stoichiometry, molar equivalents, and theoretical yields. For example:Reagent Moles Role This compound 1.0 Starting material Sodium amide 2.0 Base Alkyl halide 1.5 Electrophile
1.3. Enzymatic Catalysis
-
Enzyme-Driven Reactions:
The 2.3 billion-year half-life of uncatalyzed reactions (as in ) underscores the role of enzymes. If this compound participates in biosynthesis (e.g., chlorophyll or hemoglobin-related pathways), enzymatic acceleration could be critical.
1.4. Resonance and Quantum Effects
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR)
- This compound and C’s anti-HIV activity implies that specific regions of the azaphilone scaffold are critical for antiviral effects.
- Inactive analogs (B, D) may lack hydroxyl groups, methyl branches, or other substituents necessary for target interaction.
Pharmacological Potential
- This compound’s in vitro efficacy positions it as a candidate for HIV drug development, though in vivo studies and mechanism-of-action elucidation are needed.
- The azaphilone core’s versatility, as seen in Luteusin A’s multi-target activity, suggests broad applicability in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating Phomoeuphorbin A from natural sources, and how do extraction yields vary across methodologies?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or TLC for purification . Yields depend on solvent polarity, temperature, and source material maturity. For reproducibility, document parameters such as solvent-to-mass ratio and elution gradients. A comparative table is recommended:
| Extraction Method | Solvent Used | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Soxhlet (Ethanol) | Ethanol | 0.12 | 92% |
| Maceration (Methanol) | Methanol | 0.08 | 85% |
Q. How is the structural elucidation of this compound validated, and what spectroscopic techniques are most reliable?
- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HR-MS) for cross-validation. X-ray crystallography provides definitive stereochemical confirmation but requires high-purity crystals . Discrepancies in NMR shifts should be resolved using deuterated solvents and internal standards .
Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to solvent-only baselines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis with stratification by assay type, cell lines, and dosage ranges. Apply sensitivity analysis to identify confounding variables (e.g., solvent residues, endotoxin contamination) . For example:
| Study | IC50 (µM) | Cell Line | Solvent Control |
|---|---|---|---|
| A | 5.2 | HeLa | DMSO (0.1%) |
| B | 12.8 | MCF-7 | Ethanol (0.5%) |
- Statistical tools like ANOVA or Bayesian hierarchical models can quantify variability .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in vivo?
- Methodological Answer : Use transgenic animal models (e.g., CRISPR-edited mice for target pathways) with dose-response studies. Include pharmacokinetic parameters (AUC, Cmax) and tissue distribution analyses via LC-MS/MS . Ensure ethical compliance with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How should researchers address challenges in scaling up this compound synthesis for preclinical trials?
- Methodological Answer : Optimize semi-synthetic routes using catalytic asymmetric synthesis or microbial biosynthesis (e.g., yeast expression systems). Monitor reaction intermediates via real-time FTIR and validate scalability using DOE (Design of Experiments) principles .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Use software like GraphPad Prism or R packages (drc, nlme) for robust error estimation .
Q. How can researchers ensure reproducibility in this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
